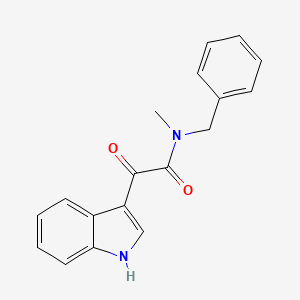

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)17(21)15-11-19-16-10-6-5-9-14(15)16/h2-11,19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYXHLDUOCLXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302186 | |

| Record name | N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57547-34-9 | |

| Record name | MLS003106287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide typically involves multi-step organic reactions. One common method involves the reaction of indole-3-carboxaldehyde with benzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential applications in various fields, particularly in pharmaceutical development. This article explores its scientific research applications, focusing on its biological activities and mechanisms of action.

Antiviral Activity

One of the most notable applications of this compound is its activity as an inhibitor of RNA-dependent RNA polymerase (RdRp), particularly against SARS-CoV-2, the virus responsible for COVID-19. By disrupting the viral replication pathways, this compound shows promise as a potential therapeutic agent for antiviral therapies aimed at treating COVID-19.

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides, including this compound, exhibit significant antitumor activity. These compounds have been studied for their effects against solid tumors such as colon and lung cancers. The mechanism involves the inhibition of tumor cell proliferation, making them candidates for further development in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial. Below is a table summarizing key features:

| Compound Name | Structure | Biological Activity | Target |

|---|---|---|---|

| This compound | Structure | Antiviral, Antitumor | RdRp, Tumor Cells |

| 2-(1H-Indol-3-yl)-2-Oxo-Acetamide | Similar structure | Antitumor | Various Tumor Types |

| N-Methyl-Indole Derivatives | Varies | Antiviral | Viral Polymerases |

This table illustrates how this compound stands out due to its specific interactions and biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of N-Benzyl derivatives in clinical settings:

- Antiviral Studies : Research has demonstrated that N-Benzyl derivatives effectively inhibit viral replication in vitro, suggesting their potential use in treating viral infections such as COVID-19.

- Antitumor Efficacy : Clinical trials involving indole derivatives have shown promising results in reducing tumor size and improving patient outcomes in colorectal cancer treatments .

- Mechanistic Insights : Investigations into the molecular mechanisms reveal that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Mechanism of Action

The mechanism of action of N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the acetamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Detailed Analysis of Structural and Functional Differences

N-Benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

- The phenyl group at the indole 2-position introduces additional aromaticity, which may enhance interactions with hydrophobic pockets in target proteins (e.g., GABA receptors) via π-π stacking . This modification could improve binding affinity but may also reduce solubility.

N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Fluorination of the benzyl group is a common strategy to enhance metabolic stability by resisting oxidative degradation. The electron-withdrawing effect of fluorine may also fine-tune electronic properties, influencing interactions with polar residues in binding sites .

Adamantane-Substituted Analogs (5a–y)

- The adamantane moiety, a rigid bicyclic hydrocarbon, increases steric bulk and hydrophobicity. While this may improve binding to lipophilic targets, it could reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .

However, steric hindrance from the bulky substituent might limit access to certain binding pockets .

Non-Oxo/N-Methyl Variant (Compound 29) Removal of the oxo and N-methyl groups simplifies the structure but reduces electrophilicity, which may diminish covalent interactions with nucleophilic targets (e.g., catalytic residues in enzymes) .

Biological Activity

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of 2-(1H-indol-3-yl)-2-oxo-acetamides. The presence of the indole moiety is significant as indole derivatives are known for their diverse biological activities, including anticancer properties. The compound's structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit antitumor activity , particularly against solid tumors such as colorectal and lung cancers. The mechanism often involves the inhibition of specific pathways crucial for tumor growth and survival. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation by targeting various molecular pathways involved in cell cycle regulation and apoptosis .

Case Studies

- Colorectal Cancer : A study highlighted the efficacy of 2-(1H-indol-3-yl)-2-oxo-acetamides against colorectal carcinoma, which is one of the most prevalent cancers worldwide. The compound demonstrated significant cytotoxic effects in vitro, leading to reduced viability of cancer cells at micromolar concentrations .

- Lung Cancer : Another investigation focused on lung cancer models where N-Benzyl derivatives showed promising results in inhibiting tumor growth in vivo. The compound was administered in animal models, leading to a notable reduction in tumor size compared to controls .

Research Findings

A comprehensive analysis of various studies provides insights into the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. A validated approach includes:

- Step 1 : Alkylation of indole at the N1 position using 4-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF) to introduce the benzyl group .

- Step 2 : Oxo-acetylation at the C3 position via reaction with oxalyl chloride, followed by coupling with N-methylbenzylamine to form the acetamide moiety .

- Optimization : Reaction yields improve with anhydrous conditions, controlled temperature (0–5°C for acylation), and stoichiometric excess of oxalyl chloride (1.2–1.5 equiv) to minimize side products. TLC monitoring (silica gel, ethyl acetate/hexane 3:7) ensures reaction completion .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : 1D and NMR identify substituent positions (e.g., indole C3 proton at δ 7.2–7.4 ppm, benzyl methyl at δ 2.8–3.1 ppm). Advanced 2D techniques (HSQC, HMBC) confirm connectivity, such as correlations between the acetamide carbonyl (δ 170–175 ppm) and adjacent groups .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemistry and hydrogen-bonding networks. For example, the benzyl group’s orientation and π-π stacking interactions between indole rings are critical for stability .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data or hydrogen-bonding patterns for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from polymorphism. To address this:

- Data Validation : Compare experimental data (e.g., bond lengths, angles) with density functional theory (DFT) calculations. Use programs like Mercury to analyze packing motifs .

- Hydrogen-Bond Analysis : Graph-set notation (e.g., motifs) identifies recurring patterns. For instance, the acetamide carbonyl often forms bifurcated bonds with indole NH and solvent molecules .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., tubulin)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to tubulin’s colchicine site. Key parameters include ligand flexibility (indole rotation) and scoring functions (e.g., MM-GBSA) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the acetamide carbonyl and tubulin’s β-subunit residues (e.g., Lys254) .

Q. What role do substituents (e.g., N-methyl vs. N-benzyl) play in modulating reactivity or bioactivity?

- Methodological Answer :

- Electronic Effects : N-Methylation reduces electron density at the acetamide nitrogen, altering nucleophilicity. Compare reaction rates in acylation steps using Hammett substituent constants .

- Biological Impact : Replace N-methyl with bulkier groups (e.g., isopropyl) to evaluate steric effects on tubulin inhibition. IC50 assays (e.g., MTT in cancer cells) quantify potency changes .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : High-resolution mass spectrometry detects trace impurities (e.g., over-acylated indole or hydrolyzed acetamide). Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) .

- Stability Studies : Accelerated degradation under acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H2O2 3%) conditions identifies labile groups. Stabilize via formulation in lyophilized powders .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.